Cas no 31962-05-7 (1H-Indene-1-carboxylicacid, 5-cyclohexyl-2,3-dihydro-)

1H-Indene-1-carboxylicacid, 5-cyclohexyl-2,3-dihydro- structure
31962-05-7 structure
Product Name:1H-Indene-1-carboxylicacid, 5-cyclohexyl-2,3-dihydro-
CAS No:31962-05-7
MF:C16H20O2
MW:244.328804969788
CID:317901
PubChem ID:120107
Update Time:2025-04-19

1H-Indene-1-carboxylicacid, 5-cyclohexyl-2,3-dihydro- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indene-1-carboxylicacid, 5-cyclohexyl-2,3-dihydro-
    • 5-Cyclohexyl-1-indanecarboxylic acid
    • (+-)-5-
    • (+-)-5-Cyclohexyl-1-indancarbonsaeure
    • (+-)-5-Cyclohexyl-6-hydroxy-1-indancarbonsaeure
    • (+-)-5-Cyclohexyl-6-hydroxyindan-1-carbonsaeure
    • (+-)-5-Cyclohexylindan-1-carbonsaeure
    • (+-)-Cyclohexyl-1-indancarbonsaeure
    • 1-Indancarboxylic acid, 5-cyclohexyl-6-hydroxy-, (+-)-
    • 5-Cyclohexyl-1-indancarboxylic acid
    • 5-cyclohexyl-6-hydroxyindane-1-carboxylic acid
    • 5-Cyclohexyl-indan-1-carbonsaeure
    • AC1Q5UMX
    • AR-1G7908
    • BRN 2865548
    • LS-81082
    • 28968-05-0
    • BRN 2055581
    • 1H-Indene-1-carboxylic acid, 5-cyclohexyl-2,3-dihydro-
    • 1-Indancarboxylic acid, 5-cyclohexyl-
    • (+-)-5-Cyclohexylindan-1-carboxylic acid
    • UNII-EM3RL46YYL
    • 5-cyclohexylindan-1-carboxylic acid
    • TAI-215
    • (+/-)-5-Cyclohexyl-1-indancarboxylic acid
    • 5-cyclohexylindane-1-carboxylic acid
    • AM20040105
    • SCHEMBL2473237
    • TQP1433
    • 31962-05-7
    • 5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid
    • TAI215
    • 1-Indancarboxylic acid, 5-cyclohexyl-, (+-)-
    • EM3RL46YYL
    • DTXSID20951585
    • Inchi: 1S/C16H20O2/c17-16(18)15-9-7-13-10-12(6-8-14(13)15)11-4-2-1-3-5-11/h6,8,10-11,15H,1-5,7,9H2,(H,17,18)
    • InChI Key: BKEWDCUQDVDPHC-UHFFFAOYSA-N
    • SMILES: OC(C1CCC2C=C(C=CC=21)C1CCCCC1)=O

Computed Properties

  • Exact Mass: 244.1464
  • Monoisotopic Mass: 244.146329876g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.3
Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk